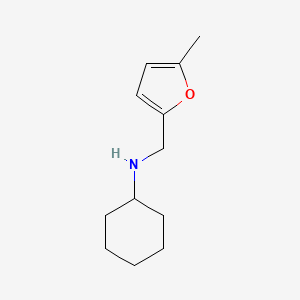

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound that features a cyclohexyl group attached to a furan ring, which is further substituted with a methyl group and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of cyclohexylamine with 5-methylfurfural. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

- Cyclohexylamine + 5-Methylfurfural → this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

- Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

- Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.

- Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

- Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

- Oxidation: Formation of this compound oxides.

- Reduction: Formation of reduced amine derivatives.

- Substitution: Formation of halogenated or other substituted derivatives.

Aplicaciones Científicas De Investigación

The compound Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is a chemical structure that has garnered interest in various scientific fields due to its potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. The compound's structure suggests it may interact with various biological targets, including receptors involved in neurological processes.

Case Study: Neuropharmacological Effects

Research has indicated that derivatives of this compound can function as receptor modulators, influencing neurotransmitter systems. For instance, studies have shown that compounds with similar structures exhibit activity at G protein-coupled receptors (GPCRs), which are critical for neurotransmission and signal transduction .

Pharmacology

In pharmacological studies, this compound has been evaluated for its effects on inflammation and pain pathways. Its ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs.

Table 2: Pharmacological Activity

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Analgesic | Decreased pain response in models |

Material Science

The compound's unique chemical properties also make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to enhance adhesion and stability in composite materials is being explored.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it an attractive option for industrial applications .

Environmental Science

Given its chemical structure, there is potential for this compound to be studied in the context of environmental remediation. Its interactions with pollutants could be harnessed for developing new methods of detoxification.

Mecanismo De Acción

The mechanism of action of Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparación Con Compuestos Similares

- Cyclohexyl-(5-methyl-furan-2-yl)-methanone

- Cyclohexyl-(5-methyl-furan-2-yl)-methanol

- Cyclohexyl-(5-methyl-furan-2-yl)-methyl chloride

Uniqueness: Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is unique due to the presence of both a cyclohexyl group and a furan ring, which confer distinct chemical and physical properties. Its amine functionality also allows for diverse chemical reactivity and potential biological activity, setting it apart from similar compounds.

Actividad Biológica

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound that has garnered interest due to its unique structural characteristics and potential biological activities. The compound features a cyclohexyl group and a 5-methyl-furan moiety, with a molecular formula of C₁₂H₁₉NO and a molecular weight of 193.29 g/mol. This article delves into the biological activity of this compound, exploring its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The structure of this compound contributes significantly to its biological properties. The presence of the amine functional group enhances its reactivity, making it a candidate for various pharmacological applications.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl-(5-methyl-furan-2-ylmethyl)-amine | Contains a methyl group instead of cyclohexyl | Less sterically hindered; different reactivity |

| Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine | Lacks cyclohexyl group | More polar; potentially different biological activity |

| Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine | Contains a cyclopentyl group | Smaller ring size may affect binding properties |

This compound's larger cyclohexane ring may influence its hydrophobicity and interaction with biological targets compared to other similar compounds.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could serve as precursors for drug development targeting cancer cells.

- Neuropharmacological Effects : The compound's interaction with orphan G protein-coupled receptors (GPCRs), such as GPR88, has been implicated in striatal-associated disorders, indicating potential neuropharmacological applications .

- Anti-inflammatory Properties : The structure suggests possible interactions with inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Structure-Activity Relationship Studies : A series of studies have explored the SAR of compounds related to this compound. For instance, modifications to the side chains have shown varying degrees of potency against specific biological targets, highlighting the importance of structural features in determining activity .

- Cell Line Studies : In vitro studies have evaluated the compound's efficacy against various cancer cell lines. For example, derivatives showed significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from low micromolar concentrations .

- Mechanistic Insights : Investigations into the mechanism of action revealed that certain derivatives could induce cell cycle arrest in the G2/M phase across multiple cancer cell lines, suggesting a potential pathway for therapeutic intervention .

Summary of Key Findings

Propiedades

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h7-8,11,13H,2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTVZPSKHVADEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.